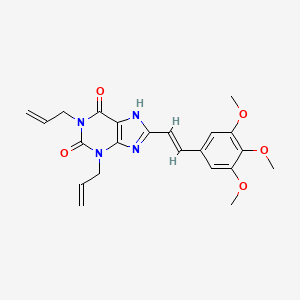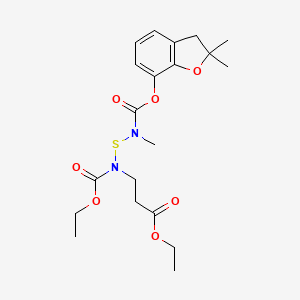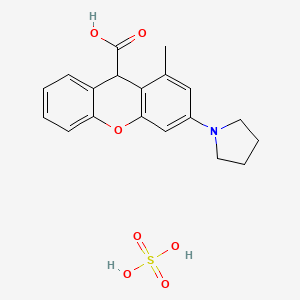
1-Methyl-3-pyrrolidinylxanthene-9-carboxylate sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AHR 361 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically includes:
Formation of the core structure: This step involves the cyclization of aromatic precursors under high-temperature conditions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups through reactions like electrophilic substitution or nucleophilic addition.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of AHR 361 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch processing: Large-scale reactors are used to carry out the synthesis in batches.
Continuous flow processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
化学反応の分析
Types of Reactions
AHR 361 undergoes various chemical reactions, including:
Oxidation: AHR 361 can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert AHR 361 to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the AHR 361 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
科学的研究の応用
AHR 361 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the interactions of aryl hydrocarbon receptors with various ligands.
Biology: Investigated for its role in cellular differentiation and immune responses.
Medicine: Explored for its potential therapeutic applications in cancer treatment and immune modulation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
AHR 361 exerts its effects by binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.
類似化合物との比較
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known ligand for the aryl hydrocarbon receptor with high affinity and toxicity.
6-Formylindolo[3,2-b]carbazole (FICZ): An endogenous ligand with roles in immune regulation.
Indole-3-carbinol (I3C): A dietary compound that modulates aryl hydrocarbon receptor activity.
Uniqueness of AHR 361
AHR 361 is unique due to its specific binding affinity and selectivity for the aryl hydrocarbon receptor. Unlike other ligands, AHR 361 exhibits distinct biological activities, making it a valuable tool for studying the receptor’s functions and potential therapeutic applications.
特性
CAS番号 |
102585-07-9 |
|---|---|
分子式 |
C19H21NO7S |
分子量 |
407.4 g/mol |
IUPAC名 |
1-methyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C19H19NO3.H2O4S/c1-12-10-13(20-8-4-5-9-20)11-16-17(12)18(19(21)22)14-6-2-3-7-15(14)23-16;1-5(2,3)4/h2-3,6-7,10-11,18H,4-5,8-9H2,1H3,(H,21,22);(H2,1,2,3,4) |
InChIキー |
PUNVKRAPJFDGHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(C3=CC=CC=C3O2)C(=O)O)N4CCCC4.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


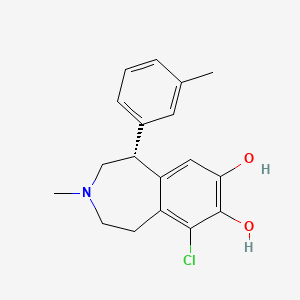
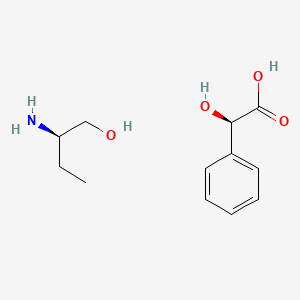
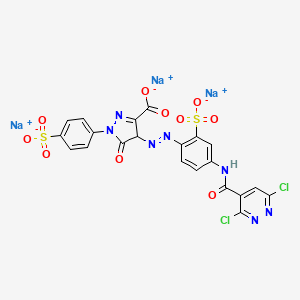
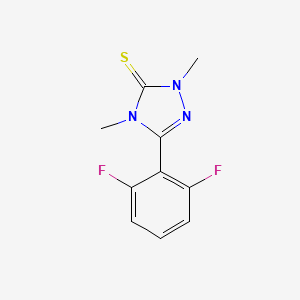
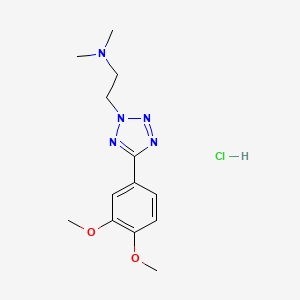
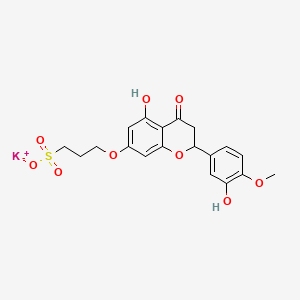


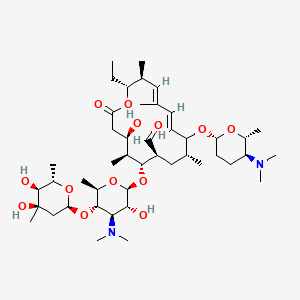
![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)


